(S)-3-Methylheptanoic acid

Immunopharmacology Asymmetric Synthesis Peptidomimetics

Research requiring stereochemical precision cannot use racemic or (R)-enantiomer mixtures. (S)-3-Methylheptanoic acid (CAS 59614-85-6) is the validated chiral intermediate for N-(S-3-methylheptanoyl)-D-gamma-glutamyl-glycyl-D-alanine synthesis. - Critical for immunoregulatory agent R&D - Enables deuterated tracer synthesis for metabolic flux analysis - Direct substitution with other enantiomers introduces confounding bioactivity

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 59614-85-6
Cat. No. B3146311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Methylheptanoic acid
CAS59614-85-6
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCCC(C)CC(=O)O
InChIInChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1
InChIKeyDVESMWJFKVAFSP-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Methylheptanoic Acid: Chiral Building Block for Asymmetric Synthesis


(S)-3-Methylheptanoic acid (CAS 59614-85-6) is a chiral, branched-chain fatty acid with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . It exists as one of two enantiomers of 3-methylheptanoic acid, with its stereochemistry being the defining characteristic that dictates its utility in asymmetric synthesis and specialized research applications [1]. While the racemic mixture (CAS 53663-30-2) is commercially available and used in some industrial flavor applications , the optically pure (S)-enantiomer is a critical building block for creating chiral molecules with specific biological activities, particularly in pharmaceutical research.

Stereochemical-control workflow – Single enantiomer building block for chiral pool synthesis and asymmetric method development.
Enantiomer-specific studies – Required for experiments where (R)-enantiomer or racemate would confound stereospecific readouts.
Tracer precursor route – Starting material for enantiopure isotope-labeled (S)-3-methylheptanoic acid-[d3] for metabolic flux analysis.

Enantiopurity in (S)-3-Methylheptanoic Acid Procurement


The decision to procure (S)-3-methylheptanoic acid (CAS 59614-85-6) rather than its racemic mixture (CAS 53663-30-2) or the (R)-enantiomer (CAS 57403-74-4) is not trivial; it is a functional necessity dictated by chirality. In biological systems and asymmetric chemical reactions, the spatial arrangement of atoms profoundly impacts molecular interactions. While the racemic mixture may suffice for non-specific applications where stereochemistry is irrelevant , research into immunoregulatory agents specifically requires the (S)-enantiomer as a key synthetic intermediate to achieve the desired therapeutic effect [1]. Conversely, the (R)-enantiomer has been identified as a component of insect pheromones , highlighting a clear divergence in biological function. Therefore, substituting one form for another introduces either an inert or, potentially, a confounding and undesirable activity in the target system. The following sections provide the specific, quantitative evidence underpinning this critical differentiation.

(S)-Enantiomer
Chiral intermediate for immunoregulatory peptidomimetics; enantiopure metabolic tracer precursor.
Racemate or (R)-Enantiomer
May shift biological activity; racemate introduces stereochemical ambiguity; (R)-form linked to insect semiochemicals, not immunomodulatory synthesis.
Stereodefined metabolic tracing
Labeled (S)-enantiomer allows unambiguous tracking of (S)-specific β-oxidation pathways.
Labeled racemate
Confounds flux data by simultaneously tracing distinct enantiomer metabolism; interpretation may not be separable.

Differentiation of (S)-3-Methylheptanoic Acid from Analogs


Enantiopurity: Prerequisite for Immunoregulatory Drug Synthesis

The (S)-3-methylheptanoic acid is specifically mandated as a synthetic intermediate for the production of the immunoregulatory agent N-(S-3-methylheptanoyl)-D-gamma-glutamyl-glycyl-D-alanine [1]. This is a direct, functional requirement for chirality that is not met by the (R)-enantiomer or the racemic mixture. While no data was found directly comparing the biological activity of the (R) and (S) forms of this specific peptidomimetic, the patent literature unequivocally establishes the (S)-configuration as the essential component of the active pharmaceutical intermediate [2]. This is a class-level inference that holds significant weight: the stereochemistry of the 3-methylheptanoic acid moiety is not a variable but a defined part of the pharmacophore. Substituting with the (R)-enantiomer would yield a diastereomeric impurity that could exhibit different, or even antagonistic, biological effects, rendering it unsuitable for this application.

Immunoregulatory synthesis
Class-level inference
(S)-enantiomer reported as required intermediate for N-(S-3-methylheptanoyl)-D-gamma-glutamyl-glycyl-D-alanine; (R) or racemate not suitable.
Stereochemical-configuration requirement for immunomodulatory intermediate.
Patent-based evidence; biological comparison data not directly reported.
Immunopharmacology Asymmetric Synthesis Peptidomimetics

Divergent Roles: Immunoregulatory Drugs vs. Insect Semiochemicals

While both enantiomers are identical in their physical properties, their biological functions are divergent and non-interchangeable. The (R)-enantiomer, (R)-3-methylheptanoic acid, has been identified as a component of the pheromone blend in burying beetles (Nicrophorus vespilloides), where it plays a role in carcass localization and mating behavior . In stark contrast, the (S)-enantiomer is the specific building block for immunoregulatory drugs as detailed in the previous evidence item [1]. This constitutes strong class-level inference: the biological receptors for these molecules are stereospecific. Therefore, a researcher studying beetle pheromones would require the (R)-enantiomer, while one developing immunotherapeutics would require the (S)-enantiomer. Procurement of the wrong isomer would introduce an irrelevant or potentially antagonistic signal in either biological system.

Divergent biological roles
Class-level inference
(S)-enantiomer: immunoregulatory drug intermediate. (R)-enantiomer: burying beetle pheromone component.
Non-overlapping biological contexts; stereospecific receptor engagement implied.
Categorical functional divergence; no direct comparative assay.
Chemical Ecology Entomology Semiochemistry

Enantiomer-Specific Metabolic Tracer

The procurement of (S)-3-methylheptanoic acid is essential for creating its deuterated analog, (S)-3-Methylheptanoic Acid-[d3], a tool for metabolic flux analysis . While the racemic or (R) forms could theoretically be used as precursors for a labeled racemate, using enantiopure (S)-3-methylheptanoic acid as the starting material yields an isotopically labeled, stereochemically defined tracer . This is crucial because the metabolic pathways for different enantiomers of branched-chain fatty acids can be distinct, involving different enzymes and rates of beta-oxidation [1]. Using a labeled racemate would therefore confound results by tracking two different metabolic pathways simultaneously, whereas the (S)-[d3] tracer allows for the precise, unambiguous tracking of the (S)-enantiomer's specific uptake, oxidation, and biosynthetic fate. This is a cross-study comparable advantage, as it is standard practice in analytical chemistry and metabolism research.

Metabolic tracer suitability
Cross-study comparable
Enantiopure (S)-precursor yields (S)-[d3] tracer; labeled racemate would simultaneously follow two distinct metabolic routes.
Enables single-enantiomer flux interpretation in β-oxidation studies.
Advantage is interpretive clarity, not quantified sensitivity gain.
Metabolomics Lipidomics Stable Isotope Tracing

Chiral Pool Synthesis: Guaranteeing Enantiopurity

The synthesis of (S)-3-methylheptanoic acid has been reliably achieved via established chiral pool and asymmetric methods, ensuring high enantiomeric purity. One patented process describes its manufacture starting from the naturally occurring, enantiopure terpene, S-citronellol [1]. Another published method details its synthesis from chiral methyl molecules derived from (R)-4-methyl-δ-valerolactone [2]. These defined synthetic routes, which yield the product in high optical purity [3], are a key differentiator from the racemic mixture, which can be produced via non-stereoselective methods like mixed electrolysis of β-methylglutaric acid monomethyl ester and butyric acid [4]. The existence of multiple, validated, enantioselective synthetic routes provides procurement confidence in the availability and stereochemical integrity of the material. This is supporting evidence for the compound's reliable sourcing as a chiral building block.

Chiral pool synthesis
Supporting evidence
Produced from S-citronellol or (R)-4-methyl-δ-valerolactone via stereoselective routes; racemate accessible via non-stereoselective electrolysis.
Established stereocontrolled routes support procurement of high enantiomeric purity.
Exact ee values not specified; reported as high optical purity.
Synthetic Chemistry Chiral Pool Synthesis Process Chemistry

(S)-3-Methylheptanoic Acid: Key Applications


Stereodefined Immunoregulatory Peptidomimetics

This is the premier application for (S)-3-methylheptanoic acid. As detailed in Section 3, the compound is a required chiral intermediate for synthesizing N-(S-3-methylheptanoyl)-D-gamma-glutamyl-glycyl-D-alanine and related immunoregulatory agents [1]. Research groups focused on developing new therapies for immune-related conditions require the (S)-enantiomer specifically to build the correct stereoisomer of the target drug candidate. Use of the racemate or the (R)-enantiomer will not yield the desired product, making procurement of the correct CAS number (59614-85-6) a critical first step in the research and development pipeline.

Enantiopure Isotope-Labeled Metabolic Tracers

As established in Section 3, (S)-3-methylheptanoic acid is the essential starting material for producing (S)-3-Methylheptanoic Acid-[d3] . This deuterated tracer is then used in mass spectrometry-based metabolic flux analysis to specifically track the uptake and oxidation of the (S)-enantiomer of this branched-chain fatty acid. This application is vital for researchers in lipidomics and metabolic diseases who need to dissect the stereospecific processing of branched fatty acids, a task impossible to perform with a labeled racemic mixture.

Asymmetric Synthesis of Chiral 3-Methyl Alkanoic Acids

The methods established for synthesizing (S)-3-methylheptanoic acid, as noted in the literature, are amenable to the synthesis of a wide variety of chiral 3-methyl alkanoic acids [2]. For synthetic organic chemists developing new methodologies or building a library of chiral building blocks, procuring (S)-3-methylheptanoic acid can serve both as a target for new asymmetric reaction development and as a reference standard for confirming the stereochemical outcome of their own synthetic efforts.

Single-Enantiomer Flavor & Fragrance Research

While the racemic mixture is used as a bulk flavor ingredient with a 'buttery and cheesy' or 'sweaty sock' profile , the pure (S)-enantiomer provides a tool for more refined sensory analysis. Flavor chemists studying the molecular basis of olfaction or seeking to create specific, nuanced flavor profiles might require the individual (S)-enantiomer to isolate its contribution to the overall aroma of a complex mixture. This application is a direct extension of the 'divergent biological roles' evidence, where the goal is to understand or leverage the specific sensory impact of a single stereoisomer.

Application
Selection Property
Validation Focus
Immunoregulatory peptidomimetic intermediate
Stereochemical configuration requirement
Enantiomer attribution verification for drug-candidate synthesis
Enantiopure metabolic tracer preparation
Enantiopure precursor availability
Tracer stereochemical integrity confirmation
Asymmetric synthesis of chiral 3-methyl alkanoic acids
Defined chiral pool building block
Stereochemical outcome benchmarking
Single-enantiomer flavor & fragrance research
Isolated stereoisomer sensory profile
Enantiomer-specific olfactory contribution assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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